molecular formula C11H11ClN4O B12534239 5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine CAS No. 651359-34-1

5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine

Cat. No.: B12534239
CAS No.: 651359-34-1
M. Wt: 250.68 g/mol
InChI Key: PRRBRFOWNHPLBG-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 2-chlorophenylmethoxy group and two amino groups at positions 2 and 4. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine typically involves the reaction of 2-chloro-5-bromopyrimidine with 2-chlorobenzyl alcohol in the presence of a base such as cesium carbonate in a solvent mixture of acetonitrile and dimethylformamide . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol displaces the bromine atom on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to achieve high yields and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups or the chlorophenylmethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine is unique due to the presence of the 2-chlorophenylmethoxy group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

651359-34-1

Molecular Formula

C11H11ClN4O

Molecular Weight

250.68 g/mol

IUPAC Name

5-[(2-chlorophenyl)methoxy]pyrimidine-2,4-diamine

InChI

InChI=1S/C11H11ClN4O/c12-8-4-2-1-3-7(8)6-17-9-5-15-11(14)16-10(9)13/h1-5H,6H2,(H4,13,14,15,16)

InChI Key

PRRBRFOWNHPLBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CN=C(N=C2N)N)Cl

Origin of Product

United States

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